molecular formula C18H22F3NO4 B13097643 Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate

Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate

Cat. No.: B13097643
M. Wt: 373.4 g/mol
InChI Key: PFJZUDFUNZWNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate is a sophisticated chiral pyrrolidine derivative designed for advanced research applications, particularly in asymmetric synthesis and medicinal chemistry. The pyrrolidine ring is a privileged scaffold in drug discovery, valued for its three-dimensional (3D) coverage and ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . This compound integrates multiple functional handles: the ester groups provide points for further synthetic modification, the benzyl group offers steric and electronic modulation, and the trifluoromethyl group is a key motif known to enhance metabolic stability and membrane permeability . Researchers can utilize this molecule as a key chiral building block for the construction of complex molecular architectures. Its structure makes it a promising candidate for development in areas such as organocatalysis, where chiral pyrrolidines are widely employed to promote enantioselective transformations , and in the synthesis of novel bioactive molecules for potential investigation as anticancer, antibacterial, or central nervous system (CNS) agents . The stereogenicity of the pyrrolidine carbons is a critical feature, as different stereoisomers can exhibit distinct biological profiles due to selective binding with enantioselective protein targets . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C18H22F3NO4

Molecular Weight

373.4 g/mol

IUPAC Name

diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate

InChI

InChI=1S/C18H22F3NO4/c1-3-25-16(23)13-11-22(10-12-8-6-5-7-9-12)15(18(19,20)21)14(13)17(24)26-4-2/h5-9,13-15H,3-4,10-11H2,1-2H3

InChI Key

PFJZUDFUNZWNEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C(C1C(=O)OCC)C(F)(F)F)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition Using Aziridines and Dipolarophiles

A notable method for synthesizing pyrrolidine derivatives involves 1,3-dipolar cycloaddition between aziridines and dipolarophiles such as activated alkenes or ylides. This approach can yield fully substituted pyrrolidines with high diastereoselectivity.

  • Procedure: A mixture of aziridine and a suitable dipolarophile (e.g., 3-ylideneoxindole derivatives) is refluxed in toluene with triethylamine as an additive at around 110 °C under open atmosphere. The reaction progress is monitored by TLC, and after completion, purification is done by silica gel chromatography.
  • Outcome: This method can produce pyrrolidine derivatives with yields up to 77% and high diastereoselectivity (>20:1). The products are characterized by NMR and HRMS techniques to confirm structure and purity.

Though this method was demonstrated for spirooxindole-pyrrolidines, the principle applies to preparing pyrrolidines bearing substituents such as benzyl and trifluoromethyl groups by selecting appropriate starting materials.

Use of Trifluoromethylated Building Blocks

The trifluoromethyl group can be introduced by employing trifluoromethylated precursors or reagents:

  • Trifluoromethylated bicyclic intermediates: Large-scale synthesis of trifluoromethylated bicyclic amino acids has been achieved by photochemical methods and subsequent functional group transformations, providing key intermediates for further elaboration into pyrrolidine derivatives.
  • Phosphorus-mediated synthesis: One-pot condensation reactions involving triphenylphosphine and dialkyl acetylenedicarboxylates in the presence of trifluoromethylated NH-acids afford trifluoromethylated pyrrolizine derivatives, which can be analogously adapted to pyrrolidine synthesis.

Esterification and Diester Formation

The diethyl ester groups at C-3 and C-4 positions are typically introduced by:

  • Starting from diethyl butynedioate or diethyl maleate derivatives, which serve as diester-containing dipolarophiles or substrates in cycloaddition or nucleophilic addition reactions.
  • Direct esterification of dicarboxylic acid intermediates using ethanol under acidic or catalytic conditions.
  • Use of dialkyl acetylenedicarboxylate in the presence of phosphorus reagents to form diester-substituted heterocycles.

Benzyl Group Introduction

The benzyl substituent at the nitrogen is generally introduced by:

  • N-alkylation of the pyrrolidine nitrogen with benzyl halides or benzyl-protected amines under basic conditions.
  • Use of benzyl-protected amines as starting materials in the cyclization step.

Representative Preparation Protocol (Hypothetical Consolidation)

Step Reagents & Conditions Description Yield & Notes
1 Aziridine (bearing trifluoromethyl group), dipolarophile (e.g., diethyl acetylenedicarboxylate derivative), triethylamine, toluene, reflux at 110 °C 1,3-Dipolar cycloaddition forming pyrrolidine ring Up to 77% yield, high diastereoselectivity
2 Benzyl bromide, base (e.g., K2CO3), solvent (e.g., DMF), room temperature N-Benzylation of pyrrolidine nitrogen High conversion, mild conditions
3 Purification by silica gel chromatography Isolation of pure Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate Purity confirmed by 1H-NMR, 13C-NMR, HRMS

Analytical Data and Characterization

  • NMR Spectroscopy: Typical 1H-NMR and 13C-NMR spectra confirm the presence of benzyl protons, trifluoromethyl group signals, and diethyl ester moieties.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular formula and substitution pattern.
  • Chromatographic Purification: Flash chromatography with petroleum ether/ethyl acetate mixtures is effective for isolating the target compound with high purity.

Summary Table of Key Synthetic Parameters

Parameter Typical Value/Condition Reference
Solvent Toluene, DMF, or ethanol
Temperature Reflux (110 °C) or room temperature (for alkylation)
Reaction Time Several hours (e.g., 4–12 h)
Additives Triethylamine (base), K2CO3 (for alkylation)
Yields 65–77% for cycloaddition; high for alkylation
Diastereoselectivity Up to >20:1

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate has been studied for its potential therapeutic effects. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

  • Antiviral Activity : Research indicates that similar pyrrolidine derivatives exhibit antiviral properties. For instance, compounds with analogous structures have shown effectiveness against tobacco mosaic virus (TMV), suggesting that this compound may possess similar capabilities .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups can be manipulated to create a variety of derivatives useful in different chemical reactions.

  • Synthesis of Heterocycles : The trifluoromethyl group enhances the electrophilicity of the compound, making it an excellent precursor for synthesizing more complex heterocyclic structures. These heterocycles are often used in pharmaceuticals and agrochemicals .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of new materials with specific electronic or optical properties.

  • Optoelectronic Applications : Compounds containing similar pyrrolidine frameworks have been explored for their potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable electronic properties .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of pyrrolidine derivatives against TMV. The results indicated that compounds with structural similarities to this compound exhibited significant antiviral activity, paving the way for further investigation into this compound's potential as an antiviral agent .

Case Study 2: Synthesis of Novel Heterocycles

Researchers synthesized a series of heterocycles from this compound through various reaction pathways. The resulting compounds demonstrated enhanced biological activities, including antibacterial and antifungal properties, highlighting the compound's utility as a synthetic precursor in medicinal chemistry .

Mechanism of Action

The mechanism of action of Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolidine Dicarboxylates

(a) Diethyl 1-Benzylpyrrolidine-3,4-Dicarboxylate (CAS 186203-24-7)
  • Key Difference : Lacks the CF₃ group at position 2.
  • Synthesis : Used as a precursor for bishydroxymethyl derivatives via DIBAL reduction (53% yield) .
  • Applications : Intermediate in alkaloid synthesis; reduced steric hindrance compared to the CF₃ analog may enhance reactivity in nucleophilic substitutions .
(b) Stereoisomers: (3R,4S)- and (3S,4S)-Diethyl 1-Benzylpyrrolidine-3,4-Dicarboxylate
  • Key Difference : Stereochemistry at positions 3 and 3.
  • Impact : Stereoisomers exhibit distinct physical properties (e.g., melting points, solubility) and biological activities due to spatial arrangement .
(c) Diethyl 2-(tert-Butylamino)-6-(4-(Trifluoromethyl)Phenyl)Pyridine-3,4-Dicarboxylate
  • Key Difference: Pyridine core instead of pyrrolidine; tert-butylamino and CF₃-phenyl substituents.

Physicochemical Properties

Property Target Compound Diethyl 1-Benzylpyrrolidine-3,4-Dicarboxylate Pyridine Analog (Compound 4, )
Molecular Weight ~395 (estimated) 307.34 (CAS 186203-24-7) 397.21
Lipophilicity (LogP) High (due to CF₃) Moderate Moderate
NMR Features CF₃: δ ~115–120 (¹³C, quartet) Absence of CF₃ signals Aromatic protons: δ 7.33–8.10
Solubility Low in water Moderate in polar aprotic solvents Soluble in ethanol

Biological Activity

Diethyl 1-benzyl-2-(trifluoromethyl)pyrrolidine-3,4-dicarboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a pyrrolidine ring with two carboxylate groups and a trifluoromethyl substituent. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological interactions .

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₄H₁₈F₃N₁O₄
Molecular Weight329.29 g/mol
IUPAC NameThis compound
CAS Number1956324-77-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Iridium-catalyzed reactions : These facilitate bond formation in the construction of the pyrrolidine framework.
  • Transition metal catalysis : Various transition metals can be employed to enhance reaction efficiency and yield .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group is known to enhance binding affinity to enzymes and receptors, potentially leading to various pharmacological effects.

Cytotoxicity Studies

Research indicates that compounds structurally similar to this compound exhibit selective cytotoxicity towards cancer cell lines. For example, studies have shown that benzyl pyrrolidine derivatives can induce apoptosis in cancer cells while sparing non-cancerous cells .

Interaction Studies

Interaction studies involving this compound are crucial for understanding its pharmacological profile. Techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)

These methods help elucidate binding affinities and mechanisms of action, providing insights into how this compound may be optimized for therapeutic applications .

Case Studies and Research Findings

  • Cytotoxicity in Cancer Research :
    • A study highlighted the selective cytotoxicity of benzyl pyrrolidine derivatives towards HL-60 leukemia cells compared to solid tumor cell lines. The lead compounds demonstrated a significant ability to induce apoptosis through caspase activation .
  • Metabolic Stability :
    • The trifluoromethyl group contributes to enhanced metabolic stability in liver microsomes. This characteristic is essential for drug development as it influences bioavailability and overall pharmacokinetic properties .
  • Comparative Analysis :
    • A comparative study of similar compounds revealed that those lacking the trifluoromethyl group exhibited lower lipophilicity and decreased biological activity. This underscores the importance of structural modifications in enhancing pharmacological properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.